2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one
Overview
Description
Synthesis Analysis
The synthesis of DIMBOA involves the isolation from natural sources, such as Zea mays, followed by chemical synthesis methods. Modified methodologies have allowed for the efficient extraction and synthesis of DIMBOA, its glucosides, and derivatives, facilitating research into their biological activities and potential agronomic utility. These synthetic approaches have enabled the production of DIMBOA in high yield, providing ample quantities for further study.
Molecular Structure Analysis
DIMBOA's molecular structure is characterized by the presence of hydroxyl and methoxy groups attached to a benzoxazin-3-one core. This structural configuration is crucial for its biological activity, with the hydroxyl and methoxy groups playing a key role in its bioactive properties. The structure-activity relationships of DIMBOA and its derivatives have been explored to understand the molecular mechanisms underlying their biological effects.
Chemical Reactions and Properties
DIMBOA undergoes various chemical reactions, including degradation and interaction with thiols, leading to the formation of different products with altered biological activities. These reactions are significant for understanding the ecological behavior of benzoxazinone-producing plants and the role of DIMBOA and its degradation products in plant defense mechanisms.
Physical Properties Analysis
The physical properties of DIMBOA, including its solubility, melting point, and stability, are important for its biological function and potential applications. These properties influence the compound's behavior in natural and synthetic environments, affecting its availability for biological activity and degradation dynamics in soil.
Chemical Properties Analysis
The chemical properties of DIMBOA, such as reactivity with nucleophiles and the effects of substituents on its biological activity, are central to its role as a natural defense compound in plants. The reactivity of DIMBOA with various chemical agents, including its reduction by thiols and degradation in soil, highlights its dynamic nature and the complexity of its interactions in ecological contexts.
For detailed insights and further reading, the following references provide extensive information on DIMBOA and related compounds:
Scientific Research Applications
Natural Herbicides, Antifungals, Antimicrobials, and Antifeedants : 1,4-benzoxazinones, including 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one, demonstrate potential as natural herbicides, antifungals, antimicrobials, and antifeedants. Their versatility and natural origin make them a promising source of bioactive compounds (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Plant Defense : In wheat, benzoxazinones act as defense compounds during the juvenile stage of growth, retarding fungi germ tube growth and being generated from de novo synthesis (Nakagawa, Amano, Hirai, & Iwamura, 1995).
Herbicide Models : The degradation products of benzoxazinones, such as 2-aminophenoxazin-3-one, exhibit excellent phytotoxicity against standard target species, suggesting their potential as models for new herbicides (Macias, Marín, Oliveros-Bastidas, Castellano, Simonet, & Molinillo, 2005).
Soilborne Pathogen Protection : Concentrations of benzoxazinones in wheat roots are sufficient to protect plants against soilborne pathogens. These concentrations vary with the plant development stage and season (Stochmal, Kus, Martyniuk, & Oleszek, 2006).
Plant Root and Pest Interactions : A high-performance liquid chromatography method for separating and quantifying 1,4-benzoxazin-3-ones and benzoxazolin-2-ones in maize root extract has been developed. This method is useful for studying interactions between plant roots and subterranean pests (Xie, Atkinson, Arnason, Morand, & Philogéne, 1991).
Auxin-Inhibiting Substance : 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one rapidly converts into 6-methoxy-2-benzoxazolinone in maize, which is an auxin-inhibiting substance, potentially playing a role in phototropism (Kosemura, Yamamura, Anai, & Hasegawa, 1994).
Inhibition of Plasma Membrane H+-ATPase : 2,4-Dihydroxy-1,4-benzoxazin-3-ones significantly inhibit plasma membrane H+-ATPase activity in roots of Avena sativa and Vicia faba. This is correlated with their allelopathic effects on radicle elongation in A. sativa (Friebe, Roth, Kück, Schnabl, & Schulz, 1997).
Future Directions
The benzoxazinoid biosynthetic pathway, including the synthesis of DIMBOA, is a subject of ongoing research. Understanding this pathway could lead to the development of new strategies for pest control in agriculture . Furthermore, the potential effects of DIMBOA on other organisms and its role in plant defense mechanisms are also areas of interest for future research .
properties
IUPAC Name |
2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-5-2-3-6-7(4-5)15-9(12)8(11)10(6)13/h2-4,9,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNZNIJPBQATCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)C(O2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936021 | |
Record name | 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90936021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034864 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Dimboa | |
CAS RN |
15893-52-4 | |
Record name | 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15893-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015893524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90936021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DIHYDROXY-7-METHOXY-1,4-BENZOXAZIN-3-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TI783RU0DR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034864 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168 - 169 °C | |
Record name | 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034864 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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